Apomorphine hydrochloride

Overview

Description

Apomorphine hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease. It is a derivative of morphine, although it does not contain the morphine skeleton nor does it bind to opioid receptors . This compound is known for its ability to stimulate dopamine receptors, particularly the D2 receptors, which play a crucial role in motor control .

Preparation Methods

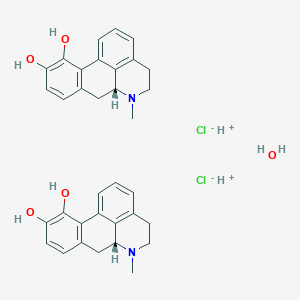

Synthetic Routes and Reaction Conditions: Apomorphine hydrochloride can be synthesized by heating morphine in an acidic solution, such as hydrochloric acid . This process involves the rearrangement of the morphine molecule to form apomorphine. The reaction conditions typically require a controlled temperature and pH to ensure the proper conversion of morphine to apomorphine.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The stability of this compound in solution is a critical factor, as it undergoes rapid autoxidation, which can be minimized by using antioxidants like ascorbic acid and sodium metabisulfite .

Chemical Reactions Analysis

Types of Reactions: Apomorphine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound is prone to oxidation, especially in the presence of light and air.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at the hydroxyl groups of the apomorphine molecule, leading to the formation of various derivatives.

Major Products Formed: The major products formed from the oxidation of this compound include oxoapomorphine, which is characterized by a green coloration in solution .

Scientific Research Applications

Pharmacological Properties

Apomorphine is derived from morphine and acts as a non-selective dopamine agonist, stimulating both D1 and D2 dopamine receptors. Its rapid onset of action makes it particularly effective for managing "off" episodes in PD patients, where conventional oral medications fail to provide adequate relief.

Clinical Applications

1. Management of Parkinson's Disease:

- Subcutaneous Injections: Apomorphine hydrochloride is primarily administered via subcutaneous injection for acute treatment of hypomobility during "off" episodes. A study demonstrated significant improvements in motor function with doses ranging from 2 to 10 mg, showing efficacy in reversing off-state events in patients with advanced PD .

- Oromucosal Solutions: Recent developments include oromucosal formulations that provide an alternative to injections, allowing for easier self-administration. A clinical trial evaluated the pharmacokinetics and safety of a novel oromucosal solution, indicating its potential as a user-friendly alternative .

2. Treatment of Motor Fluctuations:

- Dosing Strategies: Research has shown that both low-dose and high-dose apomorphine infusions can effectively manage motor fluctuations in PD patients. High doses significantly increased motor activity compared to placebo, while low doses maintained motor function without decline .

- Case Studies: A case report highlighted the successful use of apomorphine therapy in a patient with concurrent myasthenia gravis and PD, illustrating its versatility in complex clinical scenarios .

Data Tables

Case Studies

- Subcutaneous Apomorphine in Advanced PD:

- Oromucosal Application:

- Complex Cases:

Mechanism of Action

Apomorphine hydrochloride exerts its effects by stimulating dopamine receptors, particularly the D2 receptors in the caudate-putamen region of the brain . This stimulation helps improve motor control in patients with Parkinson’s disease. Additionally, this compound has moderate affinity for D3 and D5 receptors, as well as serotonin and α-adrenergic receptors . The exact cellular mechanisms by which this compound alleviates hypomobility in Parkinson’s disease are still not fully understood .

Comparison with Similar Compounds

Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease. Unlike apomorphine hydrochloride, levodopa is converted to dopamine in the brain.

Pramipexole: A non-ergoline dopamine agonist with high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.

Ropinirole: Another non-ergoline dopamine agonist that targets D2 and D3 receptors. It is used for similar indications as pramipexole.

Uniqueness of this compound: this compound is unique in its rapid onset of action and short duration of effect, making it suitable for managing acute “off” episodes in Parkinson’s disease . Its ability to be administered subcutaneously or sublingually provides flexibility in treatment options .

Biological Activity

Apomorphine hydrochloride is a potent non-selective dopamine agonist primarily used in the treatment of Parkinson's disease, particularly for managing "off" episodes associated with dopaminergic therapy. This compound has garnered attention due to its unique pharmacological profile and significant biological activities, making it a valuable therapeutic agent in neurology.

Apomorphine acts primarily as an agonist at dopamine D1 and D2 receptors, with a stronger affinity for D2 receptors. This interaction stimulates the nigrostriatal pathway, which is crucial for motor control, thereby improving motor function in patients with Parkinson's disease. The compound also influences other neurological pathways, including those related to the limbic system and hypothalamus, further contributing to its therapeutic effects .

Receptor Affinity

The following table summarizes the receptor affinities of this compound:

| Receptor Type | K_i (nM) | Action |

|---|---|---|

| D1 | 6.43 | Agonist |

| D2L | 7.08 | Agonist |

| D3 | 7.59 | Agonist |

| D4 | 8.36 | Agonist |

| D5 | 7.83 | Agonist |

| α1A-adrenergic | 1995 | Antagonist |

| α2C-adrenergic | 36.3 | Antagonist |

This table illustrates the selectivity of apomorphine for dopamine receptors compared to adrenergic receptors, highlighting its role as a dopamine agonist in therapeutic applications .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties depending on the route of administration. When administered subcutaneously, it achieves 100% bioavailability, with peak plasma concentrations reached within 10 to 60 minutes. In contrast, oral administration results in significantly lower bioavailability due to poor gastrointestinal absorption and extensive first-pass metabolism .

Key Pharmacokinetic Parameters

- Half-life : 30-60 minutes

- Volume of Distribution :

- Subcutaneous: 123-404 L

- Sublingual: 3630 L

- Clearance Rate : 3-5 L/kg/hr

- Metabolism : Primarily via N-demethylation and glucuronidation; only 3-4% excreted unchanged in urine .

Clinical Efficacy and Case Studies

Numerous clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease. A notable randomized double-blind placebo-controlled trial demonstrated significant improvements in motor function as measured by the United Parkinson Disease Rating Scale (UPDRS) after administration of apomorphine .

Case Study Insights

- Study on Advanced Parkinson's Disease :

- Low-Dose Infusion Study :

Safety Profile and Side Effects

The safety profile of this compound is generally favorable; however, it is associated with certain side effects, including hypotension and nausea. Monitoring is essential, especially during initial dosing phases . The toxicity levels vary based on administration routes:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying apomorphine hydrochloride and its impurities in pharmaceutical formulations?

The RP-HPLC method described in the Journal of Pharmaceutical Analysis is widely used. It employs a C18 column, a mobile phase of sodium dihydrogen phosphate–sodium octanesulfonate buffer (pH 2.5) and acetonitrile (75:25), with UV detection at 220 nm. This method achieves recoveries of 99.6% ± 0.6% for this compound and 99.0% ± 0.8% for morphine (a key impurity), with a detection limit of 6.8 μg·L⁻¹ for morphine . Validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and robustness testing .

Q. How should this compound solutions be stabilized to prevent oxidation during in vitro experiments?

Oxidation can be mitigated by adding antioxidants like ascorbic acid (100 mg/mL) or sodium bisulfite (0.5–20 mg/mL) to aqueous solutions. Refrigeration at 5°C further reduces degradation. Stability studies should include periodic HPLC analysis to monitor degradation products, particularly under varying pH and temperature conditions .

Q. What are the standard protocols for handling this compound in laboratory settings?

this compound is classified as a UN2811 toxic solid. Handling requires PPE (gloves, lab coat, eye protection), fume hood use, and adherence to institutional biosafety protocols. Waste disposal must comply with regional regulations for organic toxins. Shipping requires proper labeling under IATA/IMDG/ADR guidelines for "Toxic Solid, Organic, n.o.s." .

Q. How is this compound used to model Parkinson’s disease (PD) in rodents?

Subcutaneous this compound (0.05–0.1 mg/kg) induces rotational behavior in 6-OHDA-lesioned rats. Rats with <4 rotations/minute after the first week are excluded, while those with >7 rotations/minute are retained. Behavioral outcomes (e.g., rotation counts) should be correlated with neurochemical markers like tyrosine hydroxylase (TH) and α-synuclein expression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy data across preclinical studies?

Variations in PD model induction (e.g., lesion severity, apomorphine dosage) and outcome measures (rotation vs. gait analysis) may explain contradictions. Meta-analyses should standardize inclusion criteria (e.g., rotation thresholds ≥7/minute) and adjust for confounders like exercise interventions, which reduce rotational behavior (F(1,28) = 6.862, p = 0.021) .

Q. What methodological considerations are critical when designing cost-effectiveness studies comparing apomorphine formulations?

Microsimulation models incorporating "OFF" hour reduction, AE profiles, and caregiver burden are preferred. For example, apomorphine sublingual film dominates this compound injection in cost-effectiveness (incremental cost: US–$231,110; QALY gain: 0.019) due to lower AE-related disutility and treatment costs. Sensitivity analyses must test assumptions like linear utility gains per "OFF" hour reduced .

Q. How does the hydration state of this compound impact pharmacokinetic study design?

Anhydrous vs. hemihydrate forms affect molarity calculations. Researchers must specify hydration status in protocols (e.g., "this compound hemihydrate") and validate analytical methods for water content (e.g., Karl Fischer titration). Ambiguities in nomenclature can lead to dosing errors in regulatory submissions .

Q. What strategies optimize reproducibility in this compound impurity profiling?

Use USP/EP monographs as reference standards. For example, the USP 44 specifies limits for morphine (≤1.0%) and other related substances. Method transfer between labs requires cross-validation of column batches and mobile phase pH (±0.1 units) to ensure consistent retention times .

Properties

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022614 | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal plates from chloroform+petroleum ether; rods from ether | |

CAS No. |

58-00-4, 41372-20-7 | |

| Record name | (-)-Apomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apomorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.